N-Boc-4-(methylsulfonyl)benzylamine
Overview
Description
N-Boc-4-(methylsulfonyl)benzylamine, also known as tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate, is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol. This compound is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-4-(methylsulfonyl)benzylamine can be synthesized through a multi-step process. One common method involves the protection of 4-(methylsulfonyl)benzylamine with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-(methylsulfonyl)benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or DCM.
Deprotection Reactions: Trifluoroacetic acid (TFA) in DCM is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: The major products are substituted benzylamines with various functional groups.
Deprotection Reactions: The major product is 4-(methylsulfonyl)benzylamine.
Scientific Research Applications
N-Boc-4-(methylsulfonyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drug candidates and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-4-(methylsulfonyl)benzylamine depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the context of its use.
Comparison with Similar Compounds
N-Boc-4-(methylthio)benzylamine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
N-Boc-4-(methoxy)benzylamine: Similar structure but with a methoxy group instead of a methylsulfonyl group.
N-Boc-4-(methylamino)benzylamine: Similar structure but with a methylamino group instead of a methylsulfonyl group.
Uniqueness: N-Boc-4-(methylsulfonyl)benzylamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This functional group can participate in specific chemical reactions, making the compound valuable for certain synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14-9-10-5-7-11(8-6-10)19(4,16)17/h5-8H,9H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNGNDEJDAWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.